molecular formula C16H13BrN2O B1384600 5-Bromo-2-(1-p-tolyl-1H-pyrazol-5-yl)phenol CAS No. 1202029-99-9

5-Bromo-2-(1-p-tolyl-1H-pyrazol-5-yl)phenol

Cat. No. B1384600
CAS RN: 1202029-99-9
M. Wt: 329.19 g/mol
InChI Key: SQMYFMOULSHUBA-UHFFFAOYSA-N
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Description

“5-Bromo-2-(1-p-tolyl-1H-pyrazol-5-yl)phenol” is a chemical compound with the empirical formula C16H13BrN2O and a molecular weight of 329.19 . It is part of a class of compounds known as arylpyrazoles, which have been evaluated as fungicides against phytopathogenic fungi .


Synthesis Analysis

The synthesis of arylpyrazoles involves the condensation of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-ones and hydrazine hydrate or phenylhydrazine . Various methods for the synthesis of pyrazoles have been reported, including [3 + 2] cycloaddition reactions, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .


Molecular Structure Analysis

The molecular structure of “5-Bromo-2-(1-p-tolyl-1H-pyrazol-5-yl)phenol” can be represented by the SMILES string OC1=CC(Br)=CC=C1C2=CC=NN2C3=CC=C(C)C=C3 .


Physical And Chemical Properties Analysis

“5-Bromo-2-(1-p-tolyl-1H-pyrazol-5-yl)phenol” is a solid compound . More detailed physical and chemical properties are not available in the search results.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Aquatic Chronic 4 - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with this compound are H302 (Harmful if swallowed), H318 (Causes serious eye damage), and H413 (May cause long lasting harmful effects to aquatic life) .

properties

IUPAC Name

5-bromo-2-[2-(4-methylphenyl)pyrazol-3-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O/c1-11-2-5-13(6-3-11)19-15(8-9-18-19)14-7-4-12(17)10-16(14)20/h2-10,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMYFMOULSHUBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=C(C=C3)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(1-p-tolyl-1H-pyrazol-5-yl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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